molecular formula C26H22Cl2N2O B5122767 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide

2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide

Cat. No. B5122767
M. Wt: 449.4 g/mol
InChI Key: YHSFAXCPFYZDQA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent and selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.

Mechanism of Action

2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of the AMPA receptor, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide inhibits the excitatory neurotransmission mediated by the receptor, leading to a decrease in synaptic plasticity and learning and memory processes.
Biochemical and physiological effects:
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to have potent effects on the AMPA receptor, with a binding affinity in the nanomolar range. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to inhibit the activity of the AMPA receptor in a dose-dependent manner, with higher doses leading to greater inhibition. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has also been shown to have minimal effects on other ionotropic glutamate receptors, making it a selective antagonist of the AMPA receptor. In addition, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to have minimal effects on GABAergic neurotransmission, making it a useful tool for studying the role of the AMPA receptor in various neurological disorders.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high purity and availability, its potency and selectivity for the AMPA receptor, and its minimal effects on other neurotransmitter systems. However, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide also has some limitations, including its potential off-target effects at high doses, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the accurate interpretation of results obtained with 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and its applications in scientific research. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to study the role of the AMPA receptor in various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and other AMPA receptor antagonists in the treatment of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanisms of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and other AMPA receptor antagonists, including their effects on synaptic plasticity and learning and memory processes in the brain.

Synthesis Methods

2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2,4-dichlorobenzonitrile with 3-phenylpropylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 3-methyl-4-quinolinecarboxylic acid chloride to yield 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide. The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been optimized to yield high purity and high yields, making it a readily available compound for scientific research.

Scientific Research Applications

2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. As an AMPA receptor antagonist, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been used to investigate the role of the AMPA receptor in synaptic plasticity, learning, and memory processes in the brain. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has also been used as a tool to study the mechanisms of action of various drugs and compounds that interact with the AMPA receptor. In addition, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been used to investigate the role of the AMPA receptor in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2N2O/c1-17-24(26(31)29-15-7-10-18-8-3-2-4-9-18)21-11-5-6-12-23(21)30-25(17)20-14-13-19(27)16-22(20)28/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSFAXCPFYZDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)quinoline-4-carboxamide

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